Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)-3-oxopropanoate
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Overview
Description
Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)-3-oxopropanoate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)-3-oxopropanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)-3-oxopropanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)-3-oxopropanoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((2-ethoxy-2-oxoethyl)(methyl)amino)propanoate
- Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)butanoate
- Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)pentanoate .
Uniqueness
Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)-3-oxopropanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H17NO5 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 3-[(2-ethoxy-2-oxoethyl)-methylamino]-3-oxopropanoate |
InChI |
InChI=1S/C10H17NO5/c1-4-15-9(13)6-8(12)11(3)7-10(14)16-5-2/h4-7H2,1-3H3 |
InChI Key |
TZTWAWZTWWTFBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)N(C)CC(=O)OCC |
Origin of Product |
United States |
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